molecular formula C20H19ClO5S B4985298 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No. B4985298
M. Wt: 406.9 g/mol
InChI Key: KGIWGGHOBOFEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of chromones. It has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments is its potential as a photosensitizer in photodynamic therapy for cancer treatment. However, one of the limitations is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate include studying its potential applications in other scientific research fields such as neuroscience and immunology. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, research on the optimization of its synthesis method and purification techniques could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 4-butyl-6-chloro-2-oxo-2H-chromene-7-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO5S/c1-3-4-5-14-10-20(22)25-18-12-19(17(21)11-16(14)18)26-27(23,24)15-8-6-13(2)7-9-15/h6-12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIWGGHOBOFEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.